(3-Fluorophenyl)(tetrahydro-2h-pyran-4-yl)methanamine
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Overview
Description
(3-Fluorophenyl)(tetrahydro-2H-pyran-4-yl)methanamine is an organic compound with the molecular formula C12H16FNO It is characterized by the presence of a fluorophenyl group and a tetrahydropyran ring, connected via a methanamine linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Fluorophenyl)(tetrahydro-2H-pyran-4-yl)methanamine typically involves the reaction of 3-fluorobenzaldehyde with tetrahydro-2H-pyran-4-ylmethanamine under specific conditions. One common method includes the use of reducing agents such as lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF) at low temperatures . The reaction mixture is stirred and monitored using thin-layer chromatography (TLC) to ensure the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
(3-Fluorophenyl)(tetrahydro-2H-pyran-4-yl)methanamine undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Nucleophiles: Hydroxide (OH-), amine groups
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols, amines
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
(3-Fluorophenyl)(tetrahydro-2H-pyran-4-yl)methanamine has several applications in scientific research, including:
Mechanism of Action
The mechanism of action of (3-Fluorophenyl)(tetrahydro-2H-pyran-4-yl)methanamine involves its interaction with specific molecular targets and pathways. The compound may act as a ligand, binding to receptors or enzymes and modulating their activity . The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
(3-Fluoro-4-((tetrahydro-2H-pyran-4-yl)oxy)phenyl)methanamine: Similar structure with an additional oxygen atom in the pyran ring.
(4-(4-(Trifluoromethyl)phenyl)tetrahydro-2H-pyran-4-yl)methanamine: Contains a trifluoromethyl group instead of a fluorophenyl group.
(Tetrahydro-2H-pyran-4-yl)methanamine: Lacks the fluorophenyl group, making it a simpler analog.
Uniqueness
(3-Fluorophenyl)(tetrahydro-2H-pyran-4-yl)methanamine is unique due to its specific combination of a fluorophenyl group and a tetrahydropyran ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry .
Properties
Molecular Formula |
C12H16FNO |
---|---|
Molecular Weight |
209.26 g/mol |
IUPAC Name |
(3-fluorophenyl)-(oxan-4-yl)methanamine |
InChI |
InChI=1S/C12H16FNO/c13-11-3-1-2-10(8-11)12(14)9-4-6-15-7-5-9/h1-3,8-9,12H,4-7,14H2 |
InChI Key |
ZTBOQGBLGPVUBW-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCC1C(C2=CC(=CC=C2)F)N |
Origin of Product |
United States |
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